N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Isoquinoline Derivatives : A study detailed the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones, highlighting methodologies that could potentially apply to the synthesis of structurally related compounds like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide. These compounds were evaluated for antineoplastic activity, showcasing the diverse potential of isoquinoline derivatives in scientific research (Liu, Lin, Penketh, & Sartorelli, 1995).
Metal-Free Synthesis of Isoquinolinones : Another study presented a metal-free synthesis approach for isoquinolinonediones, starting from ketones and alcohols. This method involves C(sp3)–H bond cleavage and could be a relevant synthetic route for related compounds (Zhu, Zhou, & Xia, 2016).
Potential Applications
Anticancer Activity : Research on derivatives of isoquinoline and tetrahydroquinoline has shown potential in anticancer activity. For instance, novel quinolines carrying various moieties were synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating the potential of similar structures for anticancer applications (Ghorab, Alsaid, Al-Dosari, Ragab, Al-Mishari, & Almoqbil, 2016).
Histone Deacetylase Inhibitors : Compounds based on the tetrahydroquinoline framework have been developed as potent histone deacetylase (HDAC) inhibitors, showing cytotoxicity to cancer cells. This highlights the potential therapeutic research applications of structurally related compounds (Liu et al., 2015).
Fluorescence Sensors : The synthesis of new fluorophores based on isoquinoline derivatives for the labeling of nucleosides and oligodeoxyribonucleotides suggests applications in biochemical sensors and research tools (Singh & Singh, 2007).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3,4-tetrahydroisoquinoline (thiq) scaffold have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to exert their effects through interactions with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
It’s known that thiq-based compounds can influence various biochemical pathways, leading to downstream effects that can impact various biological processes .
Result of Action
Thiq-based compounds are known to exert diverse biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly impact the action and efficacy of many compounds .
Biochemical Analysis
Biochemical Properties
It is known that THIQ-based compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiq-based compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-9-3-5-13-11-14(7-8-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVSURMBMBVDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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